Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1000931-04-3
VCID: VC21204460
InChI: InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

CAS No.: 1000931-04-3

Cat. No.: VC21204460

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate - 1000931-04-3

Specification

CAS No. 1000931-04-3
Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
IUPAC Name tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
Standard InChI InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
Standard InChI Key HWNKSGVMOCONJS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2

Introduction

Chemical Properties and Structure

Molecular Identity and Physical Properties

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is identified by the CAS number 1000931-04-3 and is registered in the PubChem database with CID 20664715. The compound possesses a molecular formula of C16H23NO3 with a molecular weight of 277.36 g/mol . The compound's structure integrates several functional groups within a well-defined three-dimensional arrangement, contributing to its chemical behavior and potential applications.

Table 1: Key Identifiers and Physical Properties

PropertyValue
CAS Number1000931-04-3
PubChem CID20664715
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
AppearanceNot specified in literature
Commercial Purity≥95%

Structural Features and Chemical Identifiers

The compound's structure consists of a piperidine ring with strategically positioned functional groups. The phenyl group at the 4-position and the hydroxyl group at the 3-position create a specific stereochemical arrangement that influences the molecule's reactivity and potential applications. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a common feature in synthetic intermediates, providing temporary protection during multi-step syntheses.

For database searching and chemical informatics purposes, the compound is associated with several standardized chemical identifiers:

Table 2: Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
InChIKeyHWNKSGVMOCONJS-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2

Synonyms and Alternative Nomenclature

The compound is recognized by several alternative names and identifiers in chemical databases and literature:

  • 1-Boc-3-Hydroxy-4-phenylpiperidine

  • 1-Piperidinecarboxylic acid, 3-hydroxy-4-phenyl-, 1,1-dimethylethyl ester

  • MFCD08461249

  • tert-butyl (3RS,4RS)-3-hydroxy-4-phenyl-piperidine-1-carboxylate

These alternative names reflect different nomenclature systems and database identifiers that all refer to the same chemical entity.

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate can be achieved through several synthetic approaches, though detailed literature on specific procedures is somewhat limited in the search results. One documented synthetic route involves the reaction of a suitable precursor with phenylmagnesium chloride, a Grignard reagent, which has been reported to achieve high yields (94%) for similar transformations.

A general synthetic approach might involve:

  • Starting with a piperidine derivative with nitrogen protected by a Boc group

  • Introduction of the phenyl group at the 4-position using organometallic reagents

  • Hydroxylation at the 3-position through stereoselective reactions

  • Purification to isolate the target compound

The specific sequence may vary depending on the starting materials and desired stereochemical outcome.

ParameterTypical Conditions
SolventAnhydrous THF or diethyl ether
Temperature-78°C to room temperature (for Grignard reactions)
AtmosphereInert (nitrogen or argon)
ReagentsPhenylmagnesium chloride or similar organometallic reagents
Reaction TimeVariable, typically several hours
WorkupAqueous extraction, column chromatography purification

Applications and Research Significance

Role in Organic Synthesis

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate serves as a valuable building block in organic synthesis due to its multiple functional groups that allow for selective transformations. The compound's utility in synthesis includes:

  • Precursor for more complex piperidine derivatives with potential biological activity

  • Scaffold for structure-activity relationship studies in medicinal chemistry

  • Starting material for the preparation of chiral ligands in asymmetric catalysis

  • Template for diversity-oriented synthesis approaches

The hydroxyl group provides a reactive site for further functionalization, while the Boc-protected nitrogen can be selectively deprotected to enable additional transformations at that position.

Research Applications

The primary application of this compound is in research settings, particularly for chemical and pharmaceutical investigation. The search results specifically indicate that it is designated "For research use only" , highlighting its significance in laboratory studies rather than direct commercial or consumer applications.

Reactivity and Chemical Transformations

Reactive Centers

The reactivity of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is governed by its functional groups, each offering distinct opportunities for chemical transformations:

Table 4: Reactive Centers and Potential Transformations

Functional GroupPositionPotential Reactions
Hydroxyl (-OH)3-positionEsterification, etherification, oxidation, elimination
Boc groupN-1 positionAcid-catalyzed deprotection, carbamate modifications
Phenyl ring4-positionElectrophilic aromatic substitution, hydrogenation, coupling reactions
Piperidine ringCore structureConformational changes, ring-opening under certain conditions

Common Transformations

Based on the compound's structure and the general reactivity of similar molecules, several transformations can be anticipated:

  • Removal of the Boc protecting group using trifluoroacetic acid (TFA) or HCl to expose the secondary amine

  • Oxidation of the hydroxyl group to a ketone using oxidizing agents like Dess-Martin periodinane or TEMPO

  • Esterification of the hydroxyl group with various acid chlorides or anhydrides

  • Formation of ethers through Williamson ether synthesis or related methods

  • Elimination reactions to form unsaturated derivatives

  • Functionalization of the phenyl ring through various substitution reactions

These transformations expand the utility of the compound in developing diverse chemical libraries and accessing novel molecular architectures.

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity and identity of the compound:

  • High-Performance Liquid Chromatography (HPLC)

    • Reversed-phase HPLC with UV detection

    • Typical mobile phases would include acetonitrile/water or methanol/water gradients

  • Thin-Layer Chromatography (TLC)

    • Common solvent systems might include ethyl acetate/hexanes mixtures

    • Visualization with UV light and chemical developers such as ninhydrin or potassium permanganate

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